3-苯氧基苯甲酸乙酯

描述

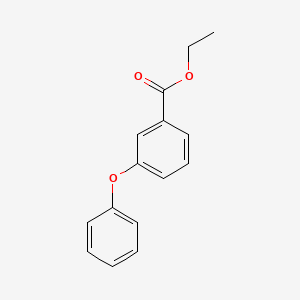

Ethyl 3-phenoxybenzoate, also known as ethyl benzyl phenoxyacetate, is an organic compound . It is a colorless or white to yellow liquid or powder or crystals .

Synthesis Analysis

Ethyl 3-phenoxybenzoate can be synthesized from Ethanol and 3-Phenoxybenzoic acid . The synthesis is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 hour .Molecular Structure Analysis

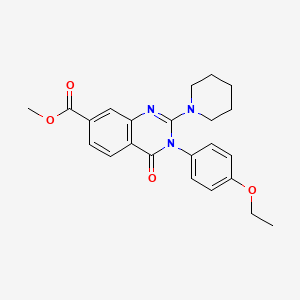

The molecular weight of Ethyl 3-phenoxybenzoate is 242.27 . The IUPAC name is ethyl 3-phenoxybenzoate . The InChI code is 1S/C15H14O3/c1-2-17-15 (16)12-7-6-10-14 (11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 .Chemical Reactions Analysis

The aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides . The reaction was carried out with an equimolar ratio of reagents and stirring at 0 – 5°C for 1 – 2 hours .Physical And Chemical Properties Analysis

Ethyl 3-phenoxybenzoate is stored at room temperature . It is shipped at room temperature .科学研究应用

3-苯氧基苯甲酸乙酯应用的综合分析

3-苯氧基苯甲酸乙酯是一种由于其结构特征和药理特性在科学研究中具有广泛应用的化合物。以下是六种独特应用的详细分析,每种应用都在单独的部分中介绍。

过氧化物酶体增殖物激活受体 (PPAR) 激动剂:已发现3-苯氧基苯甲酸乙酯衍生物对 PPAR 表现出激动剂活性,PPAR 是一组核受体蛋白,作为转录因子调节基因的表达。 PPAR 激动剂在代谢紊乱(特别是糖尿病)研究中至关重要,因为它们在调节脂肪酸储存和葡萄糖代谢中发挥着重要作用 .

葡萄糖激酶激活:葡萄糖激酶是一种促进葡萄糖磷酸化为 6-磷酸葡萄糖的酶,这是糖酵解的第一步。 已显示 3-苯氧基苯甲酸乙酯衍生物可以激活葡萄糖激酶,这是血糖调节中必不可少的过程,在糖尿病研究中尤其引人关注 .

抗糖化剂:蛋白质糖化是一个非酶促过程,糖与蛋白质结合,显着改变蛋白质的功能和结构,通常导致各种慢性疾病。 一些 3-苯氧基苯甲酸乙酯衍生物已被确定为潜在的蛋白质糖化抑制剂,使其在预防和治疗糖尿病并发症方面具有价值 .

抗菌活性:3-苯氧基苯甲酸乙酯的结构类似物与高生物活性有关,包括抗菌特性。 这使得它们成为开发可用于治疗各种感染的新型抗菌剂的候选药物 .

环境生物降解:3-苯氧基苯甲酸乙酯是合成拟除虫菊酯的重要中间体,也是其降解的代谢产物。 能够利用 3-苯氧基苯甲酸乙酯作为碳源的微生物在环境生物降解中具有重要意义,特别是在持久性有机污染物的降解中 .

抗炎和镇痛特性:含有二苯醚片段的化合物,例如 3-苯氧基苯甲酸乙酯,以其作为抗炎和镇痛剂的功效而闻名。 这种应用在开发毒性降低的非甾体抗炎药 (NSAID) 方面至关重要 .

安全和危害

未来方向

作用机制

Target of Action

Ethyl 3-phenoxybenzoate primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the metabolism of carbohydrates .

Mode of Action

Ethyl 3-phenoxybenzoate interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means that Ethyl 3-phenoxybenzoate can bind to these targets and induce a biological response, leading to changes in cellular functions . Additionally, Ethyl 3-phenoxybenzoate has been found to inhibit protein glycation , a process that can lead to the accumulation of harmful compounds in the body.

Biochemical Pathways

The activation of PPAR-γ and glucokinase by Ethyl 3-phenoxybenzoate affects various biochemical pathways. For instance, the activation of PPAR-γ can regulate the transcription of genes involved in lipid metabolism, inflammation, and adipogenesis . On the other hand, the activation of glucokinase can enhance glucose utilization and insulin secretion, which are critical processes in the regulation of blood glucose levels .

Result of Action

The molecular and cellular effects of Ethyl 3-phenoxybenzoate’s action primarily involve changes in gene expression and metabolic processes. By activating PPAR-γ and glucokinase, Ethyl 3-phenoxybenzoate can influence the transcription of various genes and enhance glucose metabolism . These changes can lead to various physiological effects, such as improved lipid metabolism and blood glucose regulation .

生化分析

Biochemical Properties

Ethyl 3-phenoxybenzoate has been found to interact with several enzymes and proteins. In particular, it exhibits peroxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . These interactions suggest that Ethyl 3-phenoxybenzoate may play a significant role in biochemical reactions .

Cellular Effects

The effects of Ethyl 3-phenoxybenzoate on cells are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Ethyl 3-phenoxybenzoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Ethyl 3-phenoxybenzoate vary with different dosages in animal models

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

ethyl 3-phenoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKYKBFMRILRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346970 | |

| Record name | Ethyl 3-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60677-14-7 | |

| Record name | Ethyl 3-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]propanamide](/img/structure/B2596753.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-phenylbutane-1,4-dione](/img/structure/B2596754.png)

![[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2596756.png)

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2596761.png)

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2596766.png)